molecular formula C7H12FN B15318071 6-Fluoro-3-azabicyclo[3.2.1]octane

6-Fluoro-3-azabicyclo[3.2.1]octane

Cat. No.: B15318071
M. Wt: 129.18 g/mol
InChI Key: BAWCGEDYCDTGTF-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor, often facilitated by a base or a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further streamline the process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives and N-oxides, which can be further utilized in different applications.

Scientific Research Applications

6-Fluoro-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    8-Azabicyclo[3.2.1]octane: Another related compound with distinct structural and functional characteristics.

Uniqueness: 6-Fluoro-3-azabicyclo[3.2.1]octane stands out due to the presence of the fluorine atom, which imparts unique reactivity and enhances its potential in various applications. This fluorinated derivative exhibits improved stability and binding properties compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2

InChI Key

BAWCGEDYCDTGTF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CNC2)F

Origin of Product

United States

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